molecular formula C21H24N2O4 B250414 N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B250414
M. Wt: 368.4 g/mol
InChI Key: XNQXCBGXOWDKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-related diseases, including B cell malignancies and autoimmune disorders.

Mechanism of Action

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is activated by various stimuli, including antigen binding to the B cell receptor (BCR), and plays a critical role in B cell proliferation, survival, and differentiation. N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide binds to the active site of BTK and prevents its activation, thereby blocking downstream signaling pathways and inhibiting B cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies, including CLL, MCL, and DLBCL. In addition, N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to reduce the production of autoantibodies in preclinical models of autoimmune disorders, including rheumatoid arthritis and lupus. N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has demonstrated potent anti-tumor activity in preclinical models of B cell malignancies, making it a promising candidate for further development as a therapeutic agent. One limitation of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a therapeutic agent. One potential application is in the treatment of CLL, which is a B cell malignancy that is often resistant to current therapies. N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results in preclinical models of CLL, and further clinical studies are needed to evaluate its efficacy in this setting. Another potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, where N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has shown efficacy in preclinical models. Finally, N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide may have potential applications in other B cell-related diseases, such as multiple sclerosis and primary immune deficiency disorders.

Synthesis Methods

The synthesis of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group, followed by the introduction of the furanyl group. The next step involves the coupling of the amine group with the propionyl group, followed by the deprotection of the phenolic hydroxyl group. Finally, the benzamide moiety is introduced, and the final product is obtained after purification by chromatography.

Scientific Research Applications

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B cell malignancies and autoimmune disorders. In vitro studies have shown that N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells. In vivo studies have demonstrated that N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has potent anti-tumor activity in various mouse models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).

properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-(oxolan-2-ylmethoxy)-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-20(24)22-16-5-3-6-17(13-16)23-21(25)15-8-10-18(11-9-15)27-14-19-7-4-12-26-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,22,24)(H,23,25)

InChI Key

XNQXCBGXOWDKTG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.